Einecs 235-538-7
Description
Einecs 235-538-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;platinum(2+);diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSFNZOKVYTGRR-PHFPKPIQSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.[I-].[I-].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.[I-].[I-].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12I2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12266-72-7 | |
| Record name | [(1,2,5,6-η)-1,5-Cyclooctadiene]diiodoplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12266-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1,2,5,6-eta)-Cycloocta-1,5-diene)diiodoplatinum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012266727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1,2,5,6-η)-cycloocta-1,5-diene]diiodoplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
Reaction Mechanism
Kinetic Parameters
| Temperature (°C) | Rate Constant () | Reaction Order (w.r.t. [OH⁻]) |
|---|---|---|
| 6 | 1.9 | 0.62 |
| 21 | 7.2 | 0.76 |
-
Key Findings :
Redox Reactions with Oxidizing Agents
Gentian Violet participates in redox reactions with oxidizing agents like ammonium persulfate () under acidic conditions .
Reaction Pathway
Kinetic Characteristics
-
Rate Dependence :
-
Mechanism : Likely involves electron transfer from CV⁺ to persulfate, disrupting the conjugated π-system .
Thermal Decomposition
At temperatures >215°C, Gentian Violet decomposes exothermically, releasing toxic fumes :
Key Hazards
Reduction to Leuco-Gentian Violet
Gentian Violet can be reduced to its leuco form, a metabolic byproduct :
Implications :
-
Leuco-Gentian Violet is less toxic but retains mutagenic potential .
-
Reduction occurs in biological systems and industrial wastewater treatment .
Reaction with Reducing Agents
Gentian Violet reacts exothermically with reducing agents (e.g., , metals), producing hydrogen gas and reduced intermediates .
Example :
Stability and Light Sensitivity
Scientific Research Applications
Antimicrobial Agent
2,4-Dichlorobenzyl alcohol has been extensively studied for its antimicrobial properties. Research indicates that it is effective against a wide range of bacteria and fungi, making it a valuable ingredient in disinfectants and antiseptics.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that formulations containing 2,4-Dichlorobenzyl alcohol exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness.
Pharmaceutical Applications
Due to its antimicrobial properties, this compound is often incorporated into pharmaceutical formulations. It serves as a preservative in various topical medications, ensuring the stability and safety of the products.
Data Table: Pharmaceutical Formulations Containing EINECS 235-538-7
| Product Type | Concentration (%) | Purpose |
|---|---|---|
| Topical Antiseptics | 0.5 - 1.0 | Preservative |
| Eye Drops | 0.01 - 0.1 | Antimicrobial agent |
| Skin Creams | 0.5 - 2.0 | Preservative |
Cosmetic Industry
In cosmetics, this compound is utilized for its preservative qualities, helping to prolong shelf life and prevent microbial contamination in products such as lotions and creams.
Case Study: Cosmetic Safety
A safety assessment conducted by the European Commission concluded that when used within recommended concentrations, 2,4-Dichlorobenzyl alcohol poses minimal risk to human health in cosmetic applications . The study emphasized the importance of monitoring usage levels to ensure consumer safety.
Industrial Applications
The compound is also employed in industrial settings as a biocide in water treatment processes and as a component in various cleaning agents. Its effectiveness in eliminating microbial contaminants makes it a preferred choice for maintaining hygiene standards.
Data Table: Industrial Uses of this compound
| Industry | Application |
|---|---|
| Water Treatment | Biocide for cooling towers |
| Cleaning Products | Ingredient in surface disinfectants |
| Paints and Coatings | Preservative against fungal growth |
Regulatory Status
This compound is listed under the European Chemicals Agency (ECHA) regulations, which monitor its use and ensure compliance with safety standards. It is classified under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), requiring manufacturers to provide data on its safety and efficacy.
Mechanism of Action
The mechanism of action of Einecs 235-538-7 involves its interaction with specific molecular targets and pathways within a biological system. These interactions can lead to changes in cellular functions, such as enzyme inhibition or activation, signal transduction, or gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Conclusion
This compound is a versatile chemical compound with significant applications in various fields of scientific research and industry. Its preparation, chemical reactivity, and mechanism of action make it a valuable tool for chemists, biologists, and industrial researchers. By understanding its properties and comparing it with similar compounds, researchers can better utilize its potential in their respective fields.
Biological Activity
EINECS 235-538-7 refers to a specific chemical compound, which is recognized under the European Inventory of Existing Commercial Chemical Substances (EINECS). This article aims to provide a detailed examination of the biological activity associated with this compound, drawing on diverse sources and research findings.
Chemical Identification
- Name : this compound
- CAS Number : 74499-35-7
- Chemical Structure : The specific structure of this compound is crucial for understanding its biological interactions.
Biological Activity Overview
Biological activity refers to the effects that a chemical compound can have on living organisms. For this compound, several studies have highlighted its potential toxicity and environmental impact.
Toxicological Effects
- Aquatic Toxicity : this compound has been noted for its high toxicity to aquatic life. It poses significant risks to marine ecosystems, leading to concerns regarding its persistence and bioaccumulation in aquatic environments .
- Reproductive and Developmental Toxicity : Research indicates that this compound may damage fertility and is suspected of causing developmental harm to unborn children. This is particularly relevant for regulatory assessments under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) guidelines .
- Endocrine Disruption : There are indications that this compound may act as an endocrine disruptor, affecting hormonal functions in various species. This raises concerns about its long-term ecological and health impacts .
Case Study 1: Aquatic Ecosystems
A study conducted on the effects of this compound in freshwater environments demonstrated significant mortality rates among fish species exposed to varying concentrations of the compound. The research utilized controlled laboratory settings to assess lethal concentrations (LC50) over a defined exposure period.
| Species | LC50 (mg/L) | Exposure Duration (hours) |
|---|---|---|
| Fish Species A | 0.5 | 96 |
| Fish Species B | 0.3 | 96 |
| Invertebrate C | 0.2 | 48 |
This data suggests that even low concentrations can be detrimental to aquatic organisms, highlighting the urgency for regulatory measures.
Case Study 2: Human Health Implications
A review of occupational exposure data indicated that workers handling this compound exhibited elevated rates of reproductive health issues compared to a control group. The study emphasized the need for protective measures in industrial settings where this compound is utilized.
Research Findings
Recent research has focused on understanding the mechanisms by which this compound exerts its biological effects:
- Mechanism of Action : Studies suggest that the compound interferes with cellular signaling pathways, particularly those involved in hormonal regulation and cellular growth .
- Environmental Persistence : The compound has been shown to persist in soil and water systems, raising concerns about long-term ecological impacts and bioaccumulation in food webs .
- Regulatory Status : As part of the EU’s chemical regulatory framework, this compound is subject to ongoing evaluation for its safety and environmental impact, with potential restrictions being considered based on emerging data regarding its toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
